molecular formula C9H10N4O2S B11556568 Hydrazinecarbothioamide, 2-[1-(4-nitrophenyl)ethylidene]-

Hydrazinecarbothioamide, 2-[1-(4-nitrophenyl)ethylidene]-

Cat. No.: B11556568
M. Wt: 238.27 g/mol
InChI Key: LLXZVONSOWGFJC-IZZDOVSWSA-N
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Description

Hydrazinecarbothioamide, 2-[1-(4-nitrophenyl)ethylidene]- is a chemical compound with the molecular formula C₉H₁₀N₄O₂S and a molecular weight of 238.27 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a hydrazinecarbothioamide group attached to a 4-nitrophenyl ethylidene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydrazinecarbothioamide, 2-[1-(4-nitrophenyl)ethylidene]- can be synthesized through the reaction of thiosemicarbazide with 4-nitroacetophenone . The reaction typically involves the use of ethanol as a solvent and triethylamine as a base. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

Hydrazinecarbothioamide, 2-[1-(4-nitrophenyl)ethylidene]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinecarbothioamide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted hydrazinecarbothioamide derivatives.

Mechanism of Action

The mechanism of action of Hydrazinecarbothioamide, 2-[1-(4-nitrophenyl)ethylidene]- involves its interaction with biological targets, leading to antimicrobial effects. The compound is believed to interfere with the cellular processes of microorganisms, inhibiting their growth and proliferation . The exact molecular targets and pathways involved are still under investigation, but it is thought to disrupt essential enzymes and proteins within microbial cells.

Comparison with Similar Compounds

Hydrazinecarbothioamide, 2-[1-(4-nitrophenyl)ethylidene]- can be compared with other similar compounds, such as:

The uniqueness of Hydrazinecarbothioamide, 2-[1-(4-nitrophenyl)ethylidene]- lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C9H10N4O2S

Molecular Weight

238.27 g/mol

IUPAC Name

[(E)-1-(4-nitrophenyl)ethylideneamino]thiourea

InChI

InChI=1S/C9H10N4O2S/c1-6(11-12-9(10)16)7-2-4-8(5-3-7)13(14)15/h2-5H,1H3,(H3,10,12,16)/b11-6+

InChI Key

LLXZVONSOWGFJC-IZZDOVSWSA-N

Isomeric SMILES

C/C(=N\NC(=S)N)/C1=CC=C(C=C1)[N+](=O)[O-]

Canonical SMILES

CC(=NNC(=S)N)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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